molecular formula C12H8N2O4S B4080492 1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide

1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide

Cat. No.: B4080492
M. Wt: 276.27 g/mol
InChI Key: PWYQSBMTXDNSAD-UHFFFAOYSA-N
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Description

1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide is a complex organic compound belonging to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a sulfonamide group attached to the isoquinoline core.

Preparation Methods

The synthesis of 1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of aryl ketones with hydroxylamine, followed by rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne . This method allows for the efficient assembly of the isoquinoline core with various substituents.

Industrial production methods often involve the use of palladium-catalyzed coupling reactions, which provide high yields and short reaction times . These methods are scalable and can be adapted for large-scale production, making them suitable for industrial applications.

Chemical Reactions Analysis

1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, rhodium catalysts for C-H activation, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, as an allosteric inhibitor of DNA gyrase, the compound binds to a hydrophobic pocket in the GyrA subunit of the enzyme . This binding disrupts the enzyme’s function, leading to the inhibition of bacterial DNA replication and ultimately bacterial cell death.

Comparison with Similar Compounds

1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in its sulfonamide group, which imparts distinct pharmacological properties and makes it a valuable compound for drug development and industrial applications.

Properties

IUPAC Name

1,3-dioxobenzo[de]isoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S/c13-19(17,18)7-4-6-2-1-3-8-10(6)9(5-7)12(16)14-11(8)15/h1-5H,(H2,13,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYQSBMTXDNSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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